2,4-dinitro-N-(4-phenoxyphenyl)aniline
Description
2,4-Dinitro-N-(4-phenoxyphenyl)aniline is a nitro-substituted diarylamine derivative characterized by a central aniline core functionalized with two nitro groups at the 2- and 4-positions and a phenoxyphenyl substituent on the nitrogen atom. Nitroaromatic compounds are known for their electron-deficient aromatic systems, which influence their reactivity, stability, and applications in fields such as dyes, pharmaceuticals, and agrochemicals . The phenoxyphenyl group introduces steric bulk and electron-withdrawing effects, which may modulate solubility and biological interactions compared to simpler nitroanilines .
Properties
Molecular Formula |
C18H13N3O5 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2,4-dinitro-N-(4-phenoxyphenyl)aniline |
InChI |
InChI=1S/C18H13N3O5/c22-20(23)14-8-11-17(18(12-14)21(24)25)19-13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12,19H |
InChI Key |
MMNUFFNXJAAFEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aniline nitrogen and aromatic ring significantly impact molecular properties. Key comparisons include:
*Calculated based on (C₁₈H₁₃N₅O₄ for a diazenyl analog).
- Phenoxyphenyl vs.
Preparation Methods
Reaction Mechanism
The amine group of 4-phenoxyaniline acts as a nucleophile, displacing the chlorine atom in 1-chloro-2,4-dinitrobenzene. A base, such as potassium carbonate or cesium carbonate, deprotonates the amine to enhance its nucleophilicity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are employed to stabilize the transition state and improve reaction kinetics.
Representative Procedure
-
Reactants :
-
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
-
4-Phenoxyaniline (1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO (10 mL per mmol of substrate)
-
-
Conditions :
-
Temperature: 90–100°C
-
Atmosphere: Inert (N₂ or Ar)
-
Duration: 16–24 hours
-
-
Workup :
Yield Optimization
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃/DMSO | 90 | 24 | 85 |
| K₂CO₃/THF | 80 | 25 | 78 |
| TBAB/Pd(OAc)₂/DMSO | 100 | 17 | 98 |
TBAB = Tetrabutylammonium bromide; Pd(OAc)₂ = Palladium acetate
Catalytic systems incorporating palladium and phase-transfer agents (e.g., TBAB) significantly enhance yields by facilitating electron transfer and stabilizing intermediates.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents are critical for solubilizing reactants and stabilizing charged intermediates:
Temperature and Pressure
Elevated temperatures (90–120°C) accelerate reaction rates but may promote side reactions such as:
-
Hydrolysis of the nitro groups.
-
Oxidation of the amine.
Pressurized systems (2.5–4.0 atm) in autoclaves improve kinetics by maintaining solvent integrity at high temperatures.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-phenoxyaniline and 1-iodo-2,4-dinitrobenzene has been explored:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF at 120°C for 24 hours
This method avoids harsh basic conditions but requires expensive iodinated substrates.
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Reduce reaction time from 24 hours to 2–4 hours by enhancing heat/mass transfer.
-
Green Chemistry Metrics :
Challenges and Limitations
Synthetic Challenges
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